An In-depth Technical Guide to Quinoxaline-5-carboxylic Acid: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Quinoxaline-5-carboxylic Acid: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline-5-carboxylic acid, a heterocyclic aromatic carboxylic acid, is a pivotal scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile chemical handles make it a valuable building block for the synthesis of a diverse array of bioactive molecules and functional materials.[1] This technical guide provides a comprehensive overview of the chemical properties, structural features, and key experimental protocols related to quinoxaline-5-carboxylic acid, intended to serve as a foundational resource for researchers in drug discovery and chemical synthesis.
Chemical Structure and Identifiers
The structure of quinoxaline-5-carboxylic acid consists of a fused pyrazine and benzene ring, forming the quinoxaline core, with a carboxylic acid group substituted at the 5-position. This arrangement imparts a unique combination of aromaticity, basicity (due to the nitrogen atoms), and acidity (due to the carboxylic acid).
| Identifier | Value |
| IUPAC Name | quinoxaline-5-carboxylic acid |
| Synonyms | 5-Carboxyquinoxaline, 5-Quinoxalinecarboxylic acid |
| CAS Number | 6924-66-9 |
| Molecular Formula | C₉H₆N₂O₂ |
| SMILES | C1=CC(=C2C(=C1)N=CC=N2)C(=O)O |
| InChI | InChI=1S/C9H6N2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,(H,12,13) |
| InChIKey | QLZNISOPACYKOR-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 174.16 g/mol | [1] |
| Appearance | Dark red to yellow solid; Brown powder | [1][2] |
| Melting Point | Data not available. (Note: Quinoxaline-5-carboxylic acid chloride has a melting point of 135-140 °C) | |
| Boiling Point | 394.8 ± 22.0 °C (Predicted) | [2] |
| Solubility | Slightly soluble in water. | [3] |
| pKa | -1.16 ± 0.10 (Predicted for the quinoxaline nitrogen protonation, not the carboxylic acid) | [2] |
| Storage | Store at 0-8°C, sealed in a dry place. | [1] |
Spectroscopic Data
Detailed experimental spectra for quinoxaline-5-carboxylic acid are not widely published. However, based on the known structure and spectroscopic data of related quinoxaline derivatives, the following characteristic signals can be expected.[4][5][6]
¹H NMR Spectroscopy (Expected Chemical Shifts)
The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.5 and 9.5 ppm. The exact chemical shifts and coupling constants will be influenced by the solvent. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
¹³C NMR Spectroscopy (Expected Chemical Shifts)
The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 165-180 ppm region. The aromatic and heterocyclic carbons will appear between approximately 120 and 155 ppm. Quaternary carbons will generally show weaker signals.[7]
Infrared (IR) Spectroscopy (Expected Absorption Bands)
The IR spectrum will be characterized by several key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[8][9]
-
C-H Stretch (Aromatic): Sharp peaks around 3000-3100 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak between 1690-1760 cm⁻¹.[8][9]
-
C=N and C=C Stretch (Aromatic Rings): Multiple bands in the 1400-1630 cm⁻¹ region.[10]
-
C-O Stretch and O-H Bend: Bands in the 1210-1320 cm⁻¹ and 910-950 cm⁻¹ regions, respectively.[8]
Mass Spectrometry (Expected Fragmentation)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 174 would be expected. Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17), a carboxyl radical (-COOH, M-45), and carbon dioxide (-CO₂, M-44).[11]
Experimental Protocols
Synthesis of Quinoxaline-5-carboxylic Acid
A common and effective method for the synthesis of quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For quinoxaline-5-carboxylic acid, the logical precursors are 2,3-diaminobenzoic acid and glyoxal.
Reaction Scheme:
Figure 1: Synthesis of Quinoxaline-5-carboxylic Acid.
Detailed Methodology:
-
Dissolution of Reactant: Dissolve 2,3-diaminobenzoic acid (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Dicarbonyl: To the stirred solution, add an aqueous solution of glyoxal (1.0-1.1 equivalents) dropwise at room temperature.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled. The precipitated product can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure quinoxaline-5-carboxylic acid.
High-Performance Liquid Chromatography (HPLC) Analysis
An analytical HPLC method can be adapted from established protocols for related quinoxaline carboxylic acids to determine the purity of quinoxaline-5-carboxylic acid.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (a wavelength around 320 nm is often suitable for the quinoxaline chromophore).
-
Sample Preparation: Prepare a stock solution of quinoxaline-5-carboxylic acid in a suitable solvent (e.g., methanol or DMSO) and dilute to an appropriate concentration with the mobile phase.
-
Injection and Analysis: Inject a defined volume of the sample solution and analyze the chromatogram for the retention time and peak purity.
Biological Relevance and Applications in Drug Discovery
Quinoxaline-5-carboxylic acid itself is not typically a final drug product but serves as a crucial intermediate in the synthesis of pharmacologically active agents. The quinoxaline scaffold is found in compounds with a wide range of biological activities, including:
-
Anticancer Agents: Many quinoxaline derivatives have been investigated for their potential to inhibit various kinases or act as DNA intercalating agents.
-
Antimicrobial Agents: The quinoxaline core is present in several antibacterial and antifungal compounds. Some derivatives, particularly quinoxaline 1,4-dioxides, are known to act as DNA-damaging agents in bacteria.
-
Neuroprotective Agents: Certain quinoxaline derivatives have shown promise in the treatment of neurological disorders.[1]
The carboxylic acid group at the 5-position provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds.
Figure 2: Role in Drug Discovery Workflow.
Conclusion
Quinoxaline-5-carboxylic acid is a compound of significant interest due to its foundational role in the synthesis of advanced materials and pharmaceuticals. This guide has summarized its key chemical and structural properties and provided adaptable experimental protocols for its synthesis and analysis. While some experimental data points remain to be definitively established in the literature, the information provided herein offers a robust starting point for researchers and professionals working with this versatile chemical entity. Its continued exploration is likely to yield novel compounds with significant therapeutic and technological potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6924-66-9 CAS MSDS (QUINOXALINE-5-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Quinoline-5-carboxylic acid, 97+% | Fisher Scientific [fishersci.ca]
- 4. heteroletters.org [heteroletters.org]
- 5. mdpi.com [mdpi.com]
- 6. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. echemi.com [echemi.com]
- 10. scialert.net [scialert.net]
- 11. PubChemLite - Quinoxaline-5-carboxylic acid (C9H6N2O2) [pubchemlite.lcsb.uni.lu]







